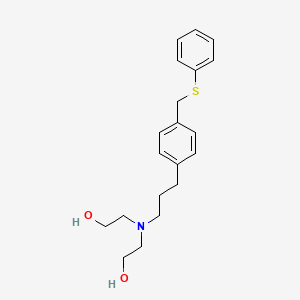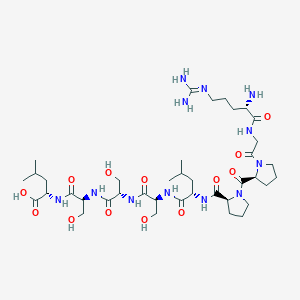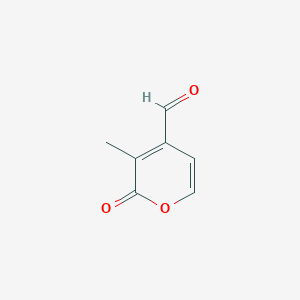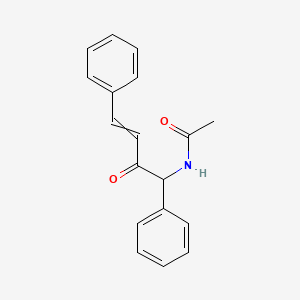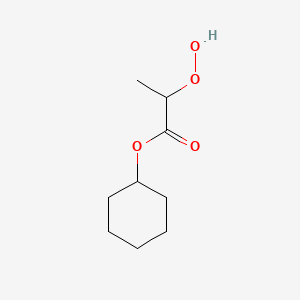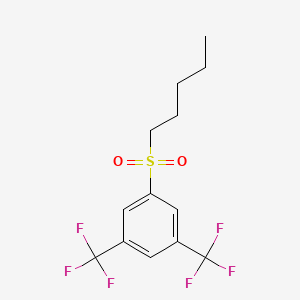
1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- is a complex organic compound that belongs to the class of ketones It features a unique structure with a propanone backbone, substituted with a 2-chlorophenyl group, an indole moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- can be synthesized through multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 2-chlorobenzene with 1-phenyl-1-propanone, followed by the introduction of the indole moiety through a condensation reaction. The reaction conditions typically involve the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- can be compared with other similar compounds, such as:
- 1-Propanone, 3-(2-bromophenyl)-3-(1H-indol-3-yl)-1-phenyl-
- 1-Propanone, 3-(2-fluorophenyl)-3-(1H-indol-3-yl)-1-phenyl-
- 1-Propanone, 3-(2-methylphenyl)-3-(1H-indol-3-yl)-1-phenyl-
These compounds share a similar core structure but differ in the substituents on the phenyl ring The presence of different halogens or alkyl groups can significantly influence their chemical reactivity, biological activity, and physical properties
Properties
CAS No. |
866892-92-4 |
|---|---|
Molecular Formula |
C23H18ClNO |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H18ClNO/c24-21-12-6-4-10-17(21)19(14-23(26)16-8-2-1-3-9-16)20-15-25-22-13-7-5-11-18(20)22/h1-13,15,19,25H,14H2 |
InChI Key |
ASPPJKPMWSDBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)



![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)

